molecular formula C14H13N3O6 B2666769 2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one CAS No. 797778-13-3

2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

Cat. No. B2666769
CAS RN: 797778-13-3
M. Wt: 319.273
InChI Key: GJUCPFYCXTZSKV-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one, also known as DMHP, is a synthetic compound that has been the subject of scientific research due to its potential as a pharmacological tool. DMHP has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments.

Scientific Research Applications

Nonlinear Optical Applications

This compound has been associated with the development of organic crystals with highly efficient nonlinear optical (NLO) properties . These properties are particularly important in the frontier areas of optical switching and communications applications . The compound has been successfully synthesized in the pure phase, and its crystals show large second harmonic generation (SHG), making it a suitable candidate for electro-optic applications .

Crystal Growth

The compound has been used in the bulk crystal growth of stilbazolium derivative crystals . The crystals grown from this compound exhibit good transparency in the visible and near infra-red spectral (NIR) ranges, and their thermal stability was found to be up to 260 °C .

Gas Sensing

The compound BAS 08845574 has been studied for its potential use in gas sensors . Specifically, it has been found to have high sensitivity and selectivity for detecting SO2 gas molecules . This makes it a promising candidate for the development of gas sensors.

Optoelectronic Devices

The compound has been explored for its potential in the modulation of two-dimensional BAs/MoSi2N4 van der Waals heterostructures . These heterostructures can form new optoelectronic devices with superior performance to the individual monolayers .

Synthesis and Separation

The compound has been involved in the synthesis and separation of E and Z isomers of 3- (2,5-dimethoxyphenyl)-2- (4-methoxyphenyl)acrylic acid . The structures of the individual isomers have been determined by X-ray single crystal diffraction .

Potential Antibacterial Drugs

The compound has been studied for its potential as a target for the development of antibacterial drugs . This is due to its control over the cellular location of multiple virulence factors .

properties

IUPAC Name

2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O6/c1-22-9-5-8(6-10(7-9)23-2)3-4-11-15-13(18)12(17(20)21)14(19)16-11/h3-7H,1-2H3,(H2,15,16,18,19)/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUCPFYCXTZSKV-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one

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